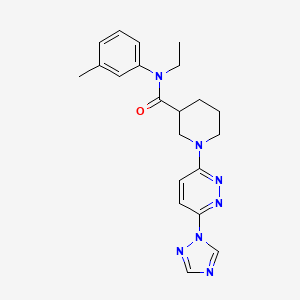![molecular formula C20H19N3O5 B2531097 N-(3-acetylphenyl)-2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)acetamide CAS No. 1286718-12-4](/img/structure/B2531097.png)
N-(3-acetylphenyl)-2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of acetamide derivatives typically involves acylation reactions, cyclocondensation, and amidation reactions. For example, paper describes the synthesis of thiazolidin-5-yl acetamides using a series of reactions that include cyclization and evaluation for anti-inflammatory and antioxidant activities. Similarly, paper details the synthesis of thiazolidine derivatives through acylation reactions in a dioxane medium. Paper mentions the use of a microwave-assisted cyclocondensation reaction for synthesizing thiazolidinone derivatives. These methods could potentially be adapted for the synthesis of "N-(3-acetylphenyl)-2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)acetamide."
Molecular Structure Analysis
The molecular structure of acetamide derivatives is confirmed using techniques such as NMR spectroscopy, elemental analysis, and sometimes X-ray crystallography, as seen in papers and . These techniques ensure the correct identification of the synthesized compounds and their structural integrity. The molecular structure analysis is crucial for understanding the compound's potential interactions with biological targets.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of acetamide derivatives are crucial for determining their final properties. For instance, the amidation reaction mentioned in paper and the 1,3-dipolar cycloaddition reactions are key steps in obtaining the desired functional groups on the acetamide backbone. These reactions influence the biological activity and physical properties of the compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives, such as solubility, melting point, and stability, are important for their practical applications. The corrosion inhibition properties of long alkyl side chain acetamide derivatives are discussed in paper , indicating their potential use in industrial applications. The antioxidant and anti-inflammatory properties of these compounds, as reported in papers and , suggest their potential therapeutic uses.
Wissenschaftliche Forschungsanwendungen
Antitumor Activity
- Derivatives of N-[4-(benzothiazole-2-yl)phenyl]acetamide, structurally related to the compound of interest, have been synthesized and evaluated for their antitumor activity. Compounds within this series showed considerable anticancer activity against some cancer cell lines, highlighting the potential of similar structures in cancer research (Yurttaş, Tay, & Demirayak, 2015).
Antibacterial and Antifungal Activities
- Novel series of compounds related to benzimidazole, including those with acetamide groups, have been synthesized and tested for their antibacterial and antifungal activities. These compounds demonstrated excellent activity against a panel of microorganisms, suggesting the relevance of similar compounds in the development of new antimicrobial agents (Devi, Shahnaz, & Prasad, 2022).
Corrosion Inhibition
- Acetamide derivatives have been synthesized and evaluated as corrosion inhibitors. These studies indicate that similar acetamide-containing compounds could be effective in protecting metals from corrosion, which is crucial for industrial applications (Yıldırım & Cetin, 2008).
Antioxidant and Anti-inflammatory Compounds
- Research on N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides has shown that these compounds exhibit good antioxidant and anti-inflammatory activities. This suggests that structurally similar compounds could be explored for their potential in treating oxidative stress and inflammation-related diseases (Koppireddi et al., 2013).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(3-acetylphenyl)-2-[3-(1,3-benzodioxol-5-yl)-2-oxoimidazolidin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O5/c1-13(24)14-3-2-4-15(9-14)21-19(25)11-22-7-8-23(20(22)26)16-5-6-17-18(10-16)28-12-27-17/h2-6,9-10H,7-8,11-12H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOSLVLXRNXLUNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CN2CCN(C2=O)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetylphenyl)-2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2531016.png)
![N'-(4,6-difluorobenzo[d]thiazol-2-yl)-4-((2-ethylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2531021.png)

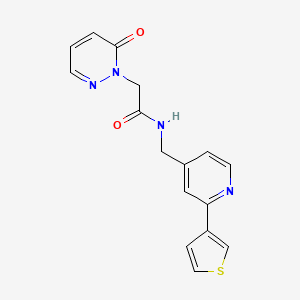
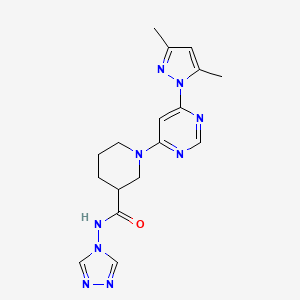
![(Z)-3-methoxy-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-naphthamide](/img/structure/B2531025.png)
![2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2531026.png)
![4-N-(2,4-dimethylphenyl)-1-methyl-6-N-(3-methylphenyl)pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2531029.png)
![2-tert-Butyl-9,10-bis[4-(1,2,2-triphenylvinyl)phenyl]anthracene](/img/structure/B2531030.png)
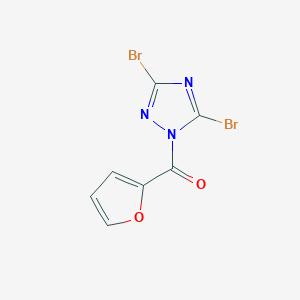
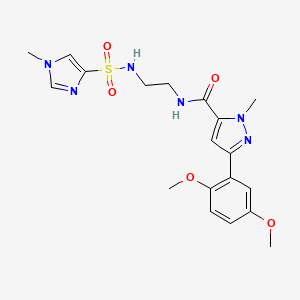
![1-{2-[Cyclohexyl(prop-2-yn-1-yl)amino]acetyl}-3-methylurea](/img/structure/B2531034.png)
